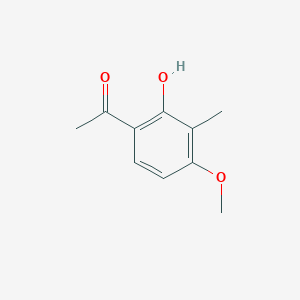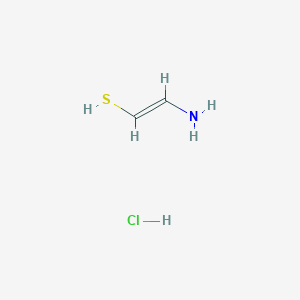
2-Aminoethene-1-thiol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a white, water-soluble solid that contains both an amine and a thiol functional group . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 2-Aminoethene-1-thiol hydrochloride can be synthesized through the reaction of ethylenimine with hydrogen sulfide. The reaction proceeds as follows:
(NHCH2CH2)+H2S→HSCH2CH2NH2
The product is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in crystalline form and packaged in glass bottles to maintain its stability .
化学反応の分析
Types of Reactions: 2-Aminoethene-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: In the presence of air, it readily oxidizes to form the corresponding disulfide.
4HSCH2CH2NH2+O2→2NH2CH2CH2SSCH2CH2NH2+2H2O
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents.
Substitution: Typically involves alkyl halides or other electrophiles under mild conditions.
Major Products Formed:
Oxidation: Produces disulfides.
Substitution: Forms various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-Aminoethene-1-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a radioprotective agent and is used in studies involving oxidative stress.
Medicine: Used in the treatment of cystinosis, a rare genetic disorder.
Industry: Employed in the preparation of gold nanoparticles and other nanomaterials.
作用機序
The primary mechanism of action of 2-Aminoethene-1-thiol hydrochloride involves its ability to interact with cystine, reducing it to cysteine and cysteine-cysteamine mixed disulfide. This reaction helps in the depletion of cystine from lysosomes, which is particularly beneficial in treating cystinosis . The compound also acts as a scavenger of free radicals, providing protection against oxidative damage .
類似化合物との比較
- 2-Mercaptoethylamine hydrochloride
- Cysteamine hydrochloride
- Mercaptamine hydrochloride
Comparison: 2-Aminoethene-1-thiol hydrochloride is unique due to its dual functional groups (amine and thiol), which allow it to participate in a variety of chemical reactions. Compared to similar compounds, it is particularly effective in reducing cystine accumulation in cells, making it a valuable therapeutic agent for cystinosis .
特性
分子式 |
C2H6ClNS |
|---|---|
分子量 |
111.59 g/mol |
IUPAC名 |
(E)-2-aminoethenethiol;hydrochloride |
InChI |
InChI=1S/C2H5NS.ClH/c3-1-2-4;/h1-2,4H,3H2;1H/b2-1+; |
InChIキー |
DRRCZCVZYHUQDL-TYYBGVCCSA-N |
異性体SMILES |
C(=C/S)\N.Cl |
正規SMILES |
C(=CS)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


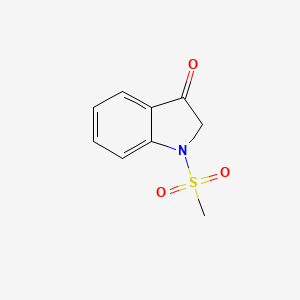
![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)



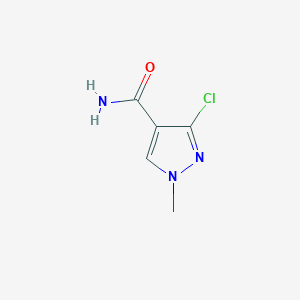


![21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B12961794.png)
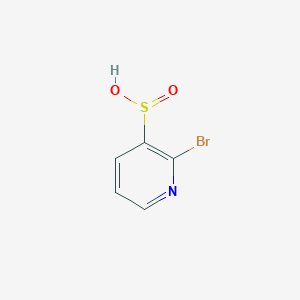
![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)

